CID 159674221

Description

CID 159674221 is a chemical compound recently isolated and characterized through vacuum distillation of Citrus limon essential oil (CIEO) . Its structure (Figure 1A) and purity were confirmed via gas chromatography-mass spectrometry (GC-MS), with a distinct molecular ion peak and fragmentation pattern (Figure 1D) . The compound was identified in specific fractions of CIEO (Figure 1C), suggesting unique volatility and partitioning behavior compared to other constituents.

Properties

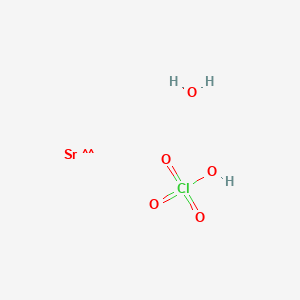

Molecular Formula |

ClH3O5Sr |

|---|---|

Molecular Weight |

206.09 g/mol |

InChI |

InChI=1S/ClHO4.H2O.Sr/c2-1(3,4)5;;/h(H,2,3,4,5);1H2; |

InChI Key |

MUJSCDRNUQKYSQ-UHFFFAOYSA-N |

Canonical SMILES |

O.OCl(=O)(=O)=O.[Sr] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 159674221” involves a series of chemical reactions that require precise conditions. The synthetic route typically includes steps such as nucleophilic substitution, oxidation, and reduction reactions. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using continuous flow reactors and automated systems. These methods ensure consistent quality and efficiency in the production process. The use of advanced technologies such as high-throughput screening and process optimization further enhances the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 159674221” undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions: The reactions involving compound “this compound” typically require specific reagents and conditions. For example, oxidation reactions may use reagents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. For instance, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Compound “CID 159674221” has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore the therapeutic potential of compound “this compound” in treating various diseases and conditions.

Industry: The compound is used in the development of new materials, such as polymers and coatings, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of compound “CID 159674221” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes. Understanding the mechanism of action is crucial for developing new therapeutic applications and optimizing the compound’s efficacy and safety.

Comparison with Similar Compounds

Comparison with Similar Compounds

CID 159674221 belongs to a class of cyclic ether derivatives, structurally analogous to oscillatoxin congeners (e.g., oscillatoxin D, E, F) . A detailed comparison is provided below:

Table 1: Structural and Analytical Comparison of this compound with Oscillatoxin Derivatives

Key Findings:

Structural Divergence : Unlike oscillatoxins, this compound lacks a macrocyclic lactone ring, instead featuring a smaller cyclic ether system. This reduces its molecular weight by ~50% compared to oscillatoxin D .

Synthetic Accessibility: this compound’s isolation from CIEO suggests a simpler biosynthetic pathway compared to oscillatoxins, which require complex marine cyanobacterial extraction .

Chromatographic Behavior : this compound elutes earlier in GC-MS than oscillatoxins due to lower polarity, aligning with its higher volatility in vacuum distillation .

Functional Group Variation : The absence of hydroxyl and ester groups in this compound may limit its bioactivity compared to oscillatoxins, which exhibit cytotoxicity via lactone-mediated interactions .

Research Implications and Limitations

Future studies should focus on:

- Bioactivity Screening : Comparative assays against oscillatoxins to evaluate antimicrobial or cytotoxic effects.

- Synthetic Optimization : Introducing functional groups (e.g., hydroxyl, ester) to enhance bioactivity .

- Stability Studies : Assessing degradation kinetics under varying pH and temperature conditions .

Limitations include incomplete spectral data (e.g., NMR, IR) for this compound and a lack of mechanistic studies .

Q & A

Q. How do I ensure compliance with ethical guidelines in longitudinal studies involving this compound?

Q. What are the reporting standards for negative or inconclusive results in this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.